molecular formula C7H11IN2 B566881 5-tert-Butyl-3-iodo-1H-pyrazole CAS No. 1218791-05-9

5-tert-Butyl-3-iodo-1H-pyrazole

Cat. No. B566881
CAS RN: 1218791-05-9
M. Wt: 250.083
InChI Key: QLPPZOPSXKIOCZ-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-iodo-1H-pyrazole is a chemical compound with the linear formula C7H11IN2 . It is related to the class of compounds known as pyrazoles, which are aromatic rings with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-3-iodo-1H-pyrazole consists of a pyrazole ring substituted with a tert-butyl group at the 5-position and an iodine atom at the 3-position . The molecular weight of this compound is 250.08 .


Physical And Chemical Properties Analysis

5-tert-Butyl-3-iodo-1H-pyrazole is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

5-tert-Butyl-3-iodo-1H-pyrazole and its derivatives are primarily utilized in the synthesis of complex organic compounds. For instance, Bobko et al. (2012) described a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the compound's role in versatile chemical syntheses (Bobko et al., 2012). Additionally, Vilkauskaitė et al. (2011) explored the use of related compounds in Sonogashira-type reactions, leading to the creation of pyrazolo[4,3-c]pyridines (Vilkauskaitė et al., 2011).

Crystal Structure and Hydrogen Bonding

The crystal structure and hydrogen bonding properties of these compounds are also a focus. Wang et al. (2009) synthesized new 3,5-diaryl-1H-pyrazoles and investigated their crystal structures, revealing insights into molecular interactions (Wang et al., 2009). Abonía et al. (2007) studied the formation of hydrogen-bonded chains in similar compounds, contributing to the understanding of molecular aggregation (Abonía et al., 2007).

Photochemical Properties and Molecular Interactions

Ivanov et al. (2020) explored the crystal structures of novel pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, revealing their planar heterocyclic core and the interactions within their molecular structures (Ivanov et al., 2020). This research highlights the compound's role in understanding photochemical properties and molecular interactions.

Ligand Development and Metal Complex Formation

Grotjahn et al. (2002) reported on the synthesis of pyrazoles with functionalized substituents, which are useful as ligands in metal complexes. This demonstrates the compound's importance in coordination chemistry and potential applications in catalysis (Grotjahn et al., 2002).

Safety and Hazards

Safety data for 5-tert-Butyl-3-iodo-1H-pyrazole indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 5-tert-Butyl-3-iodo-1H-pyrazole are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound, which is known to interact with various biological targets . .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific interactions of this compound with its targets would depend on the nature of the targets, which are currently unknown.

Biochemical Pathways

Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

It has been noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant These properties suggest that the compound could have good bioavailability

Result of Action

The molecular and cellular effects of 5-tert-Butyl-3-iodo-1H-pyrazole are not well-documented. The effects would depend on the compound’s specific targets and mode of action, which are currently unknown. Pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .

properties

IUPAC Name

5-tert-butyl-3-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPPZOPSXKIOCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682045
Record name 5-tert-Butyl-3-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-3-iodo-1H-pyrazole

CAS RN

1218791-05-9
Record name 5-(1,1-Dimethylethyl)-3-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-3-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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